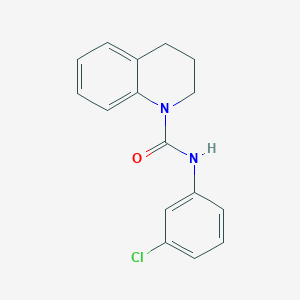
5-(2-fluorobenzylidene)-3-(2-fluorophenyl)-2-imino-1,3-thiazolidin-4-one
Vue d'ensemble
Description
5-(2-fluorobenzylidene)-3-(2-fluorophenyl)-2-imino-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound has shown promising results in various scientific research studies, making it a subject of interest for scientists and researchers.
Mécanisme D'action
The mechanism of action of 5-(2-fluorobenzylidene)-3-(2-fluorophenyl)-2-imino-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-fluorobenzylidene)-3-(2-fluorophenyl)-2-imino-1,3-thiazolidin-4-one can induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of various microorganisms. It has also been shown to possess antioxidant properties and can reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-(2-fluorobenzylidene)-3-(2-fluorophenyl)-2-imino-1,3-thiazolidin-4-one in lab experiments is its broad spectrum of activity. It has been shown to be effective against a wide range of microorganisms and cancer cell lines. However, its potential toxicity and limited solubility in water may pose some challenges in its use in certain experiments.
Orientations Futures
1. Investigating the potential use of 5-(2-fluorobenzylidene)-3-(2-fluorophenyl)-2-imino-1,3-thiazolidin-4-one in the treatment of neurodegenerative disorders.
2. Studying the mechanism of action of 5-(2-fluorobenzylidene)-3-(2-fluorophenyl)-2-imino-1,3-thiazolidin-4-one in cancer cells to identify potential targets for drug development.
3. Exploring the use of 5-(2-fluorobenzylidene)-3-(2-fluorophenyl)-2-imino-1,3-thiazolidin-4-one in combination with other drugs to enhance its therapeutic efficacy.
4. Investigating the potential use of 5-(2-fluorobenzylidene)-3-(2-fluorophenyl)-2-imino-1,3-thiazolidin-4-one in the treatment of inflammatory bowel disease.
5. Studying the pharmacokinetics and pharmacodynamics of 5-(2-fluorobenzylidene)-3-(2-fluorophenyl)-2-imino-1,3-thiazolidin-4-one to optimize its dosing and administration in clinical settings.
Applications De Recherche Scientifique
5-(2-fluorobenzylidene)-3-(2-fluorophenyl)-2-imino-1,3-thiazolidin-4-one has been extensively studied for its potential applications in drug development. It has been shown to possess significant antimicrobial, anticancer, and anti-inflammatory activities. Additionally, this compound has also been investigated for its potential use as an antioxidant, anticonvulsant, and antihypertensive agent.
Propriétés
IUPAC Name |
(5E)-3-(2-fluorophenyl)-5-[(2-fluorophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2OS/c17-11-6-2-1-5-10(11)9-14-15(21)20(16(19)22-14)13-8-4-3-7-12(13)18/h1-9,19H/b14-9+,19-16? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHNWDYUEBYKIY-OGJKRULYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=N)S2)C3=CC=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=N)S2)C3=CC=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,6-dimethylphenyl)-3-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B3483191.png)

![N-{[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]sulfonyl}acetamide](/img/structure/B3483196.png)

![N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide](/img/structure/B3483212.png)
![1-(4-fluorophenyl)-5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazole](/img/structure/B3483226.png)
![4-{5-[(1,3-diethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3483234.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 3,4-dimethoxybenzoate](/img/structure/B3483250.png)
![4-(5-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B3483255.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3483277.png)
![2-(2-methylphenoxy)-N-[(1-naphthylamino)carbonothioyl]acetamide](/img/structure/B3483285.png)
![N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3483286.png)
![2-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3483294.png)
![3-methyl-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}butanamide](/img/structure/B3483300.png)